molecular formula C11H7BrO2 B044796 6-Bromo-2-naphthoic acid CAS No. 5773-80-8

6-Bromo-2-naphthoic acid

Cat. No.: B044796
CAS No.: 5773-80-8
M. Wt: 251.08 g/mol
InChI Key: NPMCAVBMOTZUPD-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthoic acid (C₁₁H₇BrO₂, MW 251.08) is a brominated derivative of 2-naphthoic acid, featuring a bromine atom at the 6-position of the naphthalene ring and a carboxylic acid group at the 2-position. It appears as white to light yellow crystals with a melting point of 294–295°C . Its synthesis involves diazotization of 6-amino-2-naphthoic acid followed by reaction with copper bromide, yielding high purity (>98%) and cost-effective production .

The compound is a critical intermediate in pharmaceuticals (e.g., anti-Chagas agents ), agrochemicals, dyes, and optoelectronic materials . Its bromine substitution enhances reactivity, enabling diverse transformations such as Suzuki couplings and amide formations .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Bromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The process typically includes the following steps:

Industrial Production Methods: An industrial method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction followed by treatment with copper bromide in the presence of an acid to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthoic acids.

    Oxidation Products: Carboxylate salts.

    Reduction Products: Alcohol derivatives

Scientific Research Applications

Pharmaceutical Applications

2.1 Synthesis of Benzimidazole Derivatives

One of the prominent applications of 6-bromo-2-naphthoic acid is in the synthesis of benzimidazole derivatives. These compounds are vital in medicinal chemistry due to their biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The synthesis typically involves the reaction of this compound with ortho-phenylenediamine, resulting in various functionalized derivatives that can be further explored for therapeutic uses .

2.2 Production of Other Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of several other pharmaceutical compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of different functional groups, which can enhance the pharmacological profile of the resulting drugs .

Chemical Synthesis Applications

3.1 Industrial Production Methods

Recent advancements have focused on developing efficient methods for producing this compound. A notable method involves brominating 6-hydroxy-2-naphthoic acid using a triphenylphosphine-bromine complex in an organic solvent, followed by conversion to acetic acid or similar compounds. This method emphasizes cost-effectiveness and high yield, making it suitable for industrial applications .

3.2 Research Applications

In research settings, this compound is utilized as a reagent in various chemical reactions and studies. For instance, studies have investigated its spectroscopic properties and deprotonation behavior in different solvents, contributing to a deeper understanding of its chemical characteristics and potential reactivity .

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthoic acid largely depends on its application. For instance, in medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-2-naphthoic Acid

  • Structural Difference : Bromine at the 5-position instead of the 6-position (CAS 1013-83-8) .
  • Steric hindrance in the 5-position may limit accessibility for catalytic reactions.
  • Applications : Less commonly reported in pharmaceutical syntheses, suggesting lower versatility than the 6-bromo isomer .

Derivatives with Functional Group Modifications

a) Methyl 6-Bromo-2-naphthoate (CAS 33626-98-1)

  • Structural Difference : Carboxylic acid group replaced by a methyl ester.
  • Key Properties: Higher solubility in non-polar solvents due to reduced polarity . Lower acidity (pKa ~5–6 vs. ~2–3 for the carboxylic acid), enabling use in reactions sensitive to acidic conditions .
  • Applications : Intermediate in esterification and transesterification reactions; precursor for controlled release of the free acid under basic conditions .

b) 6-(Isobutoxymethyl)-2-naphthoic Acid (Compound 57)

  • Structural Difference : Introduction of an isobutoxymethyl group at the 6-position instead of bromine .
  • Impact on Reactivity :
    • The ether group reduces electrophilicity, making it less reactive in nucleophilic substitutions compared to brominated analogs.
    • Enhanced lipophilicity may improve bioavailability in drug candidates .
  • Synthesis : Requires multi-step procedures involving palladium-catalyzed carbonylation, yielding 67.6% purity .

Non-Brominated Analog: 2-Naphthoic Acid

  • Structural Difference : Absence of bromine at the 6-position.
  • Key Differences :
    • Lower molecular weight (MW 172.18 vs. 251.08), reducing steric and electronic effects .
    • Reduced reactivity in halogen-dependent reactions (e.g., Suzuki couplings), limiting utility in complex syntheses .
  • Applications : Primarily used in simpler organic syntheses and as a precursor for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Molecular Formula MW Melting Point (°C) Key Applications Reactivity in Suzuki Coupling
6-Bromo-2-naphthoic acid C₁₁H₇BrO₂ 251.08 294–295 Pharmaceuticals, agrochemicals, optoelectronics High (92% yield )
5-Bromo-2-naphthoic acid C₁₁H₇BrO₂ 251.08 N/A Limited synthetic applications Moderate
Methyl 6-bromo-2-naphthoate C₁₂H₉BrO₂ 265.10 123–126 Esterification reactions Low (requires hydrolysis)
2-Naphthoic acid C₁₁H₈O₂ 172.18 185–187 MOFs, simple organic syntheses Not applicable

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : this compound is pivotal in synthesizing anti-Chagas drug candidates (e.g., compound 14o, 76% yield ) and adapalene derivatives . Its bromine atom facilitates precise cross-coupling, as demonstrated in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (88% yield ).
  • Market Dynamics: The 6-bromo derivative dominates the market (CAGR 5.1%) due to its versatility, outpacing isomers and non-brominated analogs . Key players like Arbor and Hisunny Chemical prioritize high-purity (>99%) batches for pharmaceutical use .
  • Theoretical Insights : DFT studies reveal that bromine at the 6-position significantly alters vibrational frequencies and electron density distribution, enhancing intermolecular interactions in crystalline materials .

Biological Activity

6-Bromo-2-naphthoic acid (BNA), with the chemical formula C11H7BrO2C_{11}H_7BrO_2 and CAS number 5773-80-8, is a brominated derivative of naphthoic acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its naphthalene backbone substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position. Its molecular weight is approximately 251.079 g/mol, and it is known to be insoluble in water but soluble in organic solvents like methanol and tetrahydrofuran .

Biological Activities

1. Antimicrobial Activity
Research has indicated that BNA exhibits antimicrobial properties. In one study, derivatives of BNA were synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

2. Anticancer Properties
BNA has been investigated for its potential anticancer effects. A study highlighted its ability to inhibit the proliferation of cancer cell lines, particularly through the induction of apoptosis in human breast cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death .

3. NMDA Receptor Modulation
BNA has been studied for its interaction with NMDA receptors, which are critical in synaptic plasticity and memory function. Research indicates that halogen substitutions on naphthoic acids enhance their inhibitory activity on these receptors. Specifically, BNA demonstrated a moderate inhibitory effect on GluN2D-containing NMDA receptors, suggesting potential applications in neuroprotective therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: BNA's structure allows it to act as an antioxidant, scavenging ROS and thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: BNA has been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
  • Receptor Interaction: Its interaction with NMDA receptors suggests a role in modulating neurotransmission and possibly offering protective effects against neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains revealed that BNA derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings support the potential use of BNA as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines showed that treatment with BNA resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, underscoring BNA's potential as an anticancer agent .

Data Summary Table

Biological Activity Mechanism IC50/MIC Values References
AntimicrobialDisruption of cell membranesMIC: 10-50 µg/mL
AnticancerInduction of apoptosisIC50: ~25 µM
NMDA Receptor InhibitionModulation of neurotransmissionIC50: 3-7 µM (specific)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-naphthoic acid, and how do yields vary between methods?

  • Answer : Two primary methods are documented:

  • Method 1 : Hydrolysis of This compound methyl ester under basic conditions (e.g., NaOH in methanol), achieving ~90% yield .
  • Method 2 : Direct bromination of 2-naphthoic acid derivatives. For example, β-naphthol undergoes nitration, bromination, and oxidation to yield the product, though yields are lower (~53.4%) due to multi-step inefficiencies .
  • Key Considerations : Purity and selectivity depend on reaction conditions (e.g., catalyst choice, temperature). Elemental analysis (C: 52.62%, H: 2.81%, Br: 31.82%, O: 12.74%) confirms product identity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns; MS (m/z 250 [M⁻], 252 [M+2⁻]) confirms bromine isotopic signatures .
  • Elemental Analysis : Validates stoichiometry (C₁₁H₇BrO₂) .
  • Thermal Analysis : Melting point (294–295°C) and stability under reflux conditions are critical for solvent selection .

Q. What are the solubility and handling protocols for this compound?

  • Answer :

  • Solubility : Polar solvents (ethanol, DMSO, dichloromethane) are preferred; avoid non-polar solvents .
  • Safety : Use PPE (gloves, goggles), work in a fume hood, and follow SDS guidelines for spills and disposal .

Q. What are the key research applications of this compound?

  • Answer :

  • Pharmaceutical Intermediates : Synthesis of retinoid-like compounds (e.g., adapalene) and anti-Chagas disease agents .
  • Materials Science : Precursor for organometallic hybrids and optoelectronic materials due to aromatic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency?

  • Answer :

  • Catalysts : Nano-TiO₂/SiO₂ composites (pre-treated with HCl) enhance bromination selectivity under high pressure (11–17 atm) and temperature (130–180°C) .
  • Solvent Systems : Isopropanol or ethanol improves miscibility of brominating agents (e.g., KBr/HBr) .
  • Yield Contradictions : The methyl ester hydrolysis route avoids intermediate purification losses, explaining higher yields (~90%) vs. direct bromination (~53%) .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound?

  • Answer :

  • DFT Studies : Analyze vibrational modes (C=O stretching at ~1700 cm⁻¹) and electron density distributions to predict sites for nucleophilic substitution (C-6 Br) or electrophilic aromatic substitution .
  • Reactivity Insights : Bromine’s electron-withdrawing effect directs further functionalization (e.g., coupling reactions) at the naphthalene ring .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Answer :

  • Byproduct Analysis : Monitor intermediates (e.g., β-naphthaldehyde derivatives) via HPLC to identify side reactions (e.g., over-bromination) .
  • Process Scaling : Batch vs. flow chemistry impacts mixing efficiency and heat transfer, critical for reproducibility .

Q. How is this compound utilized in designing enzyme inhibitors?

  • Answer :

  • Case Study : In anti-Chagas drug development, it serves as a scaffold for CYP51 inhibitors. Amide derivatives (e.g., compound 14o ) exhibit binding via halogen-π interactions, validated by NMR and MS .
  • Methodology : Coupling with pyridyl amines under EDCI/HOBt conditions, followed by chiral resolution .

Q. What are the protocols for managing hazardous byproducts during synthesis?

  • Answer :

  • Waste Streams : Neutralize acidic residues (e.g., HBr) with NaHCO₃ before disposal .
  • Catalytic Byproducts : Filter nano-catalysts (TiO₂/SiO₂) via centrifugation to prevent environmental release .

Properties

IUPAC Name

6-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCAVBMOTZUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404154
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-80-8
Record name 6-Bromo-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5773-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium hypochlorite (62 ml, 5.25% in water (w/w), 3.6 g, 48.18 mmol) and sodium hydroxide (6.4 g, 160.6 mmol) in 50 ml of water was added a solution of 2-acetyl-6-bromonaphthalene (Compound L) 4 g, (16.06 mmol) in 50 ml of 1,4-dioxane. The yellow solution was heated to 70° C. in an oil bath for 2 hours, cooled to ambient temperature, and extracted with ethyl ether (2×50 ml). The aqueous layers were diluted with NaHSO3 solution (until KI indicator solution remained colorless) and then acidified (pH<2) with IN sulfuric acid to give a white precipitate. The mixture was extracted with ethyl ether, and the combined organic phase washed with saturated aqueous NaCl, dried (MgSO4) and concentrated to give 3.54 g (88%) of the title compound as a solid. 1H NMR (DMSO-d6): δ 8.63 (1H, br s), 8.32 (1H, d, J=2.0 Hz), 8.10 (1H, d, J=8.8 Hz), 8.00-8.05 (2H, m), 7.74 (1H, dd, J=2.0, 8.8 Hz).
Quantity
62 mL
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reactant
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6.4 g
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4 g
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50 mL
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50 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A solution of methyl 6-bromo-2-naphthoate (7.70 g, 29.0 mmol) in 2:1 THF:water (150 mL) was treated with lithium hydroxide hydrate (2.44 g, 58.1 mmol) followed by stirring at room temperature for 48 h. Concentrated under vacuum, diluted with water and cooled to 0° C. Acidified to pH3 with 4N HCl. Solids were collected by filtration, dissolved in toluene-EtOAc (ca. 2 L) and washed with brine. Dried over Na2SO4, filtered and concentrated under vacuum. Brown solid was triturated with ether, collected by filtration, and dried under vacuum to give the title compound as a nearly white solid (5.07 g, 70%).
Quantity
7.7 g
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0 (± 1) mol
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lithium hydroxide hydrate
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2.44 g
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150 mL
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Yield
70%

Synthesis routes and methods III

Procedure details

The title compound can be prepared by two procedures designated as procedure A and procedure B below. The starting material of formula II used in each of these procedures is prepared as follows: A sodium hypochlorite solution was prepared by introducing chlorine gas (11.2 g) into a solution of NaOH (15.3 g) in 200 ml of ice water. Solid (6-bromo-2-naphthalenyl)ethanone [9.5 g, 38.1 mmoles, prepared according to the procedure of R. B. Girdler et al., J. Chem. Soc. (C), 518 (1966)] was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (5 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 5.5 g (two crops) of 6-bromo-2-naphthalenecarboxylic acid; mp 288°-290° C.; NMR (CDCl3) δ 7.68 (2d, J=8 Hz, J2 =2 Hz, 1H), 7.97 (m, 2H), 8.05 (d, J=8 Hz, 1H), 8.25 (d, H), 8.58 (d, 1H), IR (CHCl3), 2800, 1680, 1625, 1567 cm-1 ; UVλmax (EtOH) 333 nm (ε1080), 323 (880), 317 (1020), 286 (9040), 237 (54,350).
[Compound]
Name
formula II
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11.2 g
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15.3 g
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ice water
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200 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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